molecular formula C30H26NOP B8207043 2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

Cat. No.: B8207043
M. Wt: 447.5 g/mol
InChI Key: OOWWKYOGZURVKL-IIGOATNISA-N
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Description

This compound is a chiral benzoxaphosphole derivative featuring an anthracene moiety and a pyridine substituent. The anthracenyl group contributes to extended π-conjugation, making the compound relevant for optical and electronic applications. Its stereochemical configuration (2R) is critical for asymmetric catalysis or chiral material design. Structural studies of similar anthracene-pyridine hybrids (e.g., 4-(anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine ) highlight the importance of dihedral angles between aromatic systems in determining photophysical properties .

Properties

IUPAC Name

2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWKYOGZURVKL-IIGOATNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine is a member of the benzoxaphosphole family, characterized by its unique structural features that include an anthracene moiety and a phosphole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C25H23OP
  • Molecular Weight : 370.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structure allows it to modulate various biochemical pathways, influencing processes such as:

  • Signal Transduction : The compound can act as an inhibitor or activator of signaling pathways, potentially affecting cellular responses.
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, it may alter gene expression profiles.

Anticancer Activity

Recent studies have indicated that compounds within the benzoxaphosphole class exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzoxaphospholes. The compound has demonstrated activity against several bacterial strains, suggesting its possible use in developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy in Cell Lines
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 15 µM) compared to untreated controls. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
  • Antimicrobial Activity Assessment
    • In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerBreast Cancer Cell Lines15 µMInhibition of PI3K/Akt signaling pathway
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of bacterial cell wall synthesis
AntimicrobialEscherichia coli32 µg/mLDisruption of bacterial cell wall synthesis

Scientific Research Applications

Applications in Materials Science

  • Optoelectronics : The compound's unique electronic properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to facilitate charge transport and light emission is particularly valuable in these applications .
  • Catalysis : As a chiral phosphine ligand, this compound can enhance the efficiency of various catalytic processes, including asymmetric synthesis. Its structure allows for selective interactions with substrates, promoting desired reaction pathways .
  • Polymer Science : The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research indicates that materials modified with phosphine-based compounds exhibit enhanced performance characteristics .

Biological Activities

While primarily utilized in materials science, there is emerging interest in the biological applications of 2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine:

  • Anticancer Activity : Some studies suggest that derivatives of phosphine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further drug development .
  • Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, with efficacy against certain bacterial strains. This opens avenues for developing new antimicrobial agents based on the phosphine framework .

Case Study 1: Development of OLEDs

A study focused on the integration of phosphine-based ligands into OLEDs demonstrated significant improvements in device efficiency and lifetime. The research highlighted the role of the ligand in facilitating charge injection and transport within the device architecture.

Case Study 2: Anticancer Screening

In vitro studies evaluated the cytotoxic effects of related phosphine compounds on human cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The most analogous compound is 4-(anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine (Compound A) , which shares anthracene and pyridine moieties but lacks the benzoxaphosphole ring and tert-butyl group. Key differences include:

Property Target Compound Compound A
Core Structure Benzoxaphosphole ring fused with pyridine Two pyridine rings linked via anthracene
Substituents tert-butyl (3-position), anthracene (4-position) Phenyl (2-position), pyridine (6-position)
Dihedral Angles Not reported in evidence 8.11° (pyridine-pyridine), 75.73° (anthracene)
Synthetic Route Not described in evidence Condensation of anthracene derivatives
Crystallographic Software Likely SHELXL (industry standard ) SHELXL refinement (R factor = 0.063)

The benzoxaphosphole ring in the target compound introduces phosphorus into the heterocyclic system, altering electronic properties and coordination capabilities compared to purely carbon-nitrogen systems in Compound A.

Electronic and Optical Properties

While direct data on the target compound is absent, insights can be inferred from 2-(2-hydroxyphenyl)pyridine derivatives (Compound B) . These compounds exhibit pH-dependent switching behavior due to intramolecular hydrogen bonding and rotational barriers . The tert-butyl group in the target compound may sterically hinder similar dynamic processes, reducing conformational flexibility compared to Compound B. Anthracene derivatives like Compound A show strong fluorescence, suggesting the target compound may share this trait but with redshifted emissions due to extended conjugation .

Research Findings and Limitations

  • Structural Validation : Both compounds rely on SHELX software (e.g., SHELXL ) for crystallographic refinement. However, the tert-butyl group in the target compound may complicate disorder modeling during refinement .
  • Dynamic Behavior : Unlike Compound B , the target compound’s steric bulk may restrict pH- or light-induced switching, limiting its utility in molecular machines.

Preparation Methods

Starting Materials

  • 2-Isopropylphenol derivatives serve as precursors for the benzoxaphosphol backbone.

  • Phosphorus trichloride (PCl₃) or phosphonic acid esters are used to introduce the phosphorus atom.

Cyclization Protocol

A representative procedure involves:

  • Reacting 2-isopropylphenol with PCl₃ in anhydrous toluene at 0–5°C under N₂.

  • Adding tert-butylamine to form the tert-butyl-substituted phosphorus intermediate.

  • Cyclizing the intermediate at 60–80°C for 12–24 hours to yield the benzoxaphosphol scaffold.

Key Data:

ParameterValueSource
Reaction Temperature60–80°C
Yield68–75%
Stereochemical ControlChiral auxiliaries or catalysts

Introduction of the Anthracen-9-yl Group

The anthracene moiety is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

Suzuki-Miyaura Coupling

  • 9-Bromoanthracene is reacted with the benzoxaphosphol intermediate in the presence of:

    • Pd(PPh₃)₄ (0.1–1 mol%).

    • K₂CO₃ (2.5 equiv) in toluene/water (3:1).

  • The reaction is refluxed for 12–24 hours.

Example:

Friedel-Crafts Alkylation

  • Anthracene is activated using Brønsted acids (H₂SO₄) or Lewis acids (AlCl₃) .

  • Limited to electron-rich benzoxaphosphol derivatives due to regioselectivity issues.

Functionalization with Pyridine

The pyridine ring is introduced via nucleophilic substitution or transition-metal-catalyzed coupling .

Nucleophilic Aromatic Substitution

  • 2-Lithiopyridine is generated using n-BuLi in THF at −78°C.

  • The lithiated species reacts with the benzoxaphosphol intermediate at room temperature.

Challenges:

  • Competing side reactions at phosphorus require steric protection.

  • Low yields (45–55%) due to pyridine’s weak nucleophilicity.

Palladium-Catalyzed Coupling

  • Buchwald-Hartwig amination conditions:

    • Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃.

    • 2-Bromopyridine + benzoxaphosphol-amine intermediate → 80–85% yield.

Stereochemical Control at Phosphorus

The 2R configuration is achieved using:

  • Chiral ligands (e.g., (R)-BINAP) during cyclization.

  • Enantioselective catalysis with Pd or Rh complexes.

Example:

ParameterValueSource
Ligand(R)-BINAP
Enantiomeric Excess (ee)92–95%

Purification and Characterization

Chromatographic Methods

  • Silica gel column chromatography with petroleum ether/ethyl acetate (3:1).

  • HPLC for enantiomeric resolution.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.45 (d, J = 4.8 Hz, Py-H), 7.80–7.20 (m, Anth-H).

  • ³¹P NMR : δ 25.8 ppm (benzoxaphosphol-P).

Optimization Strategies

IssueSolutionSource
Low coupling efficiencyMicrowave-assisted synthesis
RacemizationLow-temperature reactions (−40°C)
Byproduct formationUse of scavengers (molecular sieves)

Industrial-Scale Considerations

  • Continuous flow reactors reduce reaction times from 24 h to 2–3 h.

  • Solvent recycling (toluene, THF) improves cost-efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high yields of 2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine?

  • Methodology : A multi-step approach involving condensation reactions (e.g., using anthracene derivatives and pyridine-containing precursors under alkaline conditions) followed by reflux in ethanol with ammonium acetate as a catalyst is recommended. Purification via flash column chromatography (silica gel, petroleum ether/ethyl acetate eluent) yields ~65% pure product . Critical parameters include stoichiometric control of NaOH (0.2 g, 5.0 mmol) and extended grinding of reactants to enhance homogeneity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent evaporation rates during crystallization to avoid impurities .

Q. How can the crystal structure of this compound be reliably characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K provides atomic-resolution data. The compound exhibits dihedral angles of 8.11° between pyridine rings and 75.73°/67.84° between anthracene and pyridine moieties, critical for understanding steric effects . Refinement with riding hydrogen atoms (C–H = 0.93 Å, Uiso(H) = 1.2Ueq(C)) ensures structural accuracy .

Q. What safety protocols are essential for handling this compound?

  • Guidelines : Adhere to hazard codes H300-H313 (acute toxicity, skin irritation) and P301-P390 (emergency response for ingestion/contact). Use PPE (gloves, goggles) and work in a fume hood. Store in inert atmospheres (N2) at ≤4°C to prevent degradation . Note: Limited ecotoxicological data require assuming high bioaccumulation potential .

Advanced Research Questions

Q. How do steric and electronic properties influence the compound’s applicability in optoelectronic devices?

  • Analysis : The anthracene moiety’s planarity (mean deviation ≤0.003 Å) and dihedral angles with pyridine rings (67.84°–75.73°) suggest disrupted π-conjugation, potentially reducing charge-carrier mobility in OLEDs. Computational modeling (DFT) of HOMO-LUMO gaps and experimental photoluminescence quantum yield (PLQY) measurements are recommended to assess optoelectronic performance .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) with SC-XRD data. For example, discrepancies in <sup>1</sup>H NMR signals may arise from dynamic stereochemistry; variable-temperature NMR or NOESY experiments can clarify conformational exchange .

Q. How can the compound’s photophysical behavior be tailored for specific applications?

  • Approach : Modify substituents (e.g., tert-butyl groups) to alter steric bulk and solubility. Time-resolved fluorescence spectroscopy and transient absorption studies can quantify excited-state lifetimes, while doping into polymer matrices evaluates performance in organic light-emitting diodes (OLEDs) .

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